2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol
Description
Contextual Significance of Pyridine-Based Chemical Entities
Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a foundational scaffold in medicinal chemistry and drug design. nih.govwikipedia.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, the pyridine ring is a key component in numerous commercial compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The nitrogen atom imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This has led to the pyridine nucleus being incorporated into over 7,000 existing drug candidates. nih.govrsc.org
The versatility of the pyridine scaffold is demonstrated by its presence in a wide array of FDA-approved drugs with diverse therapeutic applications. rsc.orgnih.gov These include treatments for tuberculosis (isoniazid), cancer (abiraterone), hypertension (amlodipine), and viral infections (atazanavir). nih.govnih.gov The prevalence and success of pyridine-containing drugs underscore the immense significance of this chemical entity in pharmaceutical research and development. nih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety
| Drug Name | Therapeutic Class | Pyridine Function |
|---|---|---|
| Isoniazid | Antitubercular | Core scaffold |
| Abiraterone | Anticancer | Key structural component |
| Amlodipine | Calcium Channel Blocker | Part of the dihydropyridine (B1217469) ring |
| Atazanavir | Antiviral (HIV) | Integral part of the molecular structure |
Historical Development and Research Trends in Functionalized Aminopyridine Derivatives
Aminopyridines, which are derivatives of pyridine featuring an amino group, represent a particularly important subclass with a rich history in synthetic and medicinal chemistry. rsc.org Initially explored in the mid-20th century, these compounds have become essential building blocks due to their versatile reactivity and wide spectrum of biological activities. rsc.org 2-Aminopyridine (B139424), in particular, is noted as a simple, low-molecular-weight moiety that serves as an excellent starting point for synthesizing diverse and complex biologically active molecules with minimal side reactions. rsc.orgresearchgate.net
Historically, the synthesis of aminopyridine derivatives relied on classical methods, but research has evolved towards more efficient and sophisticated strategies. Modern trends include the development of multicomponent reactions (MCRs), which allow for the construction of highly functionalized aminopyridines in a single step from readily available substrates. researchgate.net Furthermore, recent advancements in photochemical synthesis have opened new avenues for the functionalization of related scaffolds like imidazopyridines, which are often derived from aminopyridines. mdpi.com
The research focus has also shifted towards creating aminopyridine derivatives with specific therapeutic applications. These compounds have been investigated for a vast range of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and anticonvulsant properties. rsc.orgresearchgate.netnih.gov Their ability to act as ligands for metal ions also makes them valuable in coordination chemistry. researchgate.net Current research continues to explore novel aminopyridine-based derivatives as potent and selective inhibitors for specific biological targets, such as kinases and other enzymes implicated in disease. nih.govnih.govtandfonline.com
Rationale for Focused Investigation on 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol
The focused investigation of this compound is predicated on the principles of rational drug design, where specific structural modifications are introduced to a known pharmacophore to modulate its properties. The rationale can be deconstructed by examining its three key structural components: the 2-aminopyridine core, the bromo and methyl substituents, and the ethanolamino side chain.
The 2-Aminopyridine Scaffold : As established, this is a "privileged scaffold" in medicinal chemistry, known for its role in biologically active compounds. rsc.orgrsc.org It provides a rigid, aromatic core with a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen), facilitating strong interactions with biological macromolecules.
Bromo and Methyl Substituents : The inclusion of a bromine atom at the 5-position and a methyl group at the 6-position is a strategic chemical modification. The bromine atom is an electron-withdrawing group that can alter the electronic distribution of the pyridine ring, potentially influencing its binding affinity and metabolic stability. It also provides a site for further chemical modification via cross-coupling reactions. mdpi.com The adjacent methyl group provides steric bulk, which can influence the conformation of the molecule and its selectivity for a specific target.
The Ethanolamino Side Chain : The -(CH₂)₂OH group attached to the amino nitrogen introduces several important features. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, which can establish crucial interactions within a biological target's binding site. This functional group can also improve the compound's aqueous solubility and provides a reactive handle for further derivatization to create more complex molecules or linkers.
Combining these features creates a molecule with a well-defined three-dimensional structure and a specific distribution of electronic and hydrogen-bonding properties. Such compounds are often synthesized as intermediates in the creation of larger libraries of potential drug candidates or as tool compounds to probe the structure-activity relationships of a particular biological target. mdpi.commdpi.com
Research Objectives and Scope of the Academic Outline for this compound
Based on the compound's structure and the established importance of its chemical class, the research objectives for an academic investigation of this compound would typically encompass several key areas. The scope is to fully characterize this molecule as a potential building block for drug discovery.
Primary Research Objectives:
Synthesis and Optimization : To develop and optimize a reliable and efficient synthetic route to produce this compound in high purity and yield. This would likely involve the reaction of 2-amino-5-bromo-6-methylpyridine with 2-bromoethanol (B42945) or a similar reagent.
Structural and Physicochemical Characterization : To unambiguously confirm the molecular structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography. Key physicochemical properties such as melting point, solubility, and lipophilicity (logP) would also be determined.
Exploration as a Chemical Intermediate : To investigate the reactivity of the compound, particularly the hydroxyl group and the bromo substituent. This would involve using it as a precursor in further synthetic steps to create a library of more complex derivatives. For example, the bromine atom could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce new aryl or alkyl groups. mdpi.com
Preliminary Biological Screening : While this article excludes detailed safety or dosage information, a primary research objective would be to screen the compound and its derivatives for activity against a panel of relevant biological targets (e.g., protein kinases, receptors) to identify potential therapeutic areas of interest.
The scope of the investigation would be confined to the foundational chemistry and initial biological evaluation of the compound, establishing its potential as a valuable scaffold for the development of novel, more complex chemical entities with potential pharmacological applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol
Retrosynthetic Analysis of the 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bond between the pyridine (B92270) ring and the aminoethanol side chain. This bond can be formed through two main synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
This retrosynthetic disconnection suggests two primary precursor molecules:
A pyridine electrophile: A pyridine ring activated for nucleophilic attack at the C2 position, such as 2,5-dibromo-6-methylpyridine. The bromine atom at the C2 position serves as a good leaving group.
An ethanolamine (B43304) nucleophile: 2-aminoethanol, which provides the amino and hydroxyl functionalities of the side chain.
An alternative disconnection could involve starting with a pre-functionalized aminopyridine, such as 2-amino-5-bromo-6-methylpyridine, and subsequently introducing the ethanol (B145695) group. However, the direct coupling of 2,5-dibromo-6-methylpyridine with 2-aminoethanol is a more convergent and commonly employed strategy.
Exploration of Synthetic Routes Towards Functionalized Aminopyridine Scaffolds
The construction of the this compound framework can be achieved through several established synthetic routes. The choice of method often depends on factors such as substrate availability, desired scale, and tolerance of functional groups.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. In this approach, a nucleophile directly displaces a leaving group on the aromatic ring. For the synthesis of this compound, this would involve the reaction of 2,5-dibromo-6-methylpyridine with 2-aminoethanol.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho and para positions relative to the ring nitrogen. The presence of a halogen, such as bromine, at the 2-position further activates the ring for SNAr. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is often carried out at elevated temperatures, sometimes with the use of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. Microwave irradiation has also been shown to accelerate these reactions significantly.
A key challenge in this specific synthesis is achieving regioselectivity. With 2,5-dibromo-6-methylpyridine, the nucleophile could potentially attack at either the C2 or C5 position. However, the C2 position is generally more activated towards nucleophilic attack in pyridines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method has broad substrate scope and functional group tolerance, making it a versatile tool in modern organic synthesis. In the context of synthesizing this compound, this reaction would couple 2,5-dibromo-6-methylpyridine with 2-aminoethanol.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.
Similar to the SNAr approach, regioselectivity is a consideration. However, the judicious choice of catalyst and reaction conditions can often favor the substitution at the more reactive C2 position of the pyridine ring.
An alternative strategy involves starting with a pre-existing aminopyridine and introducing the ethanol functionality. For instance, one could start with 2-amino-5-bromo-6-methylpyridine and react it with a suitable two-carbon electrophile containing a hydroxyl group or a precursor to it.
One possible approach is the reaction of 2-amino-5-bromo-6-methylpyridine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol would be a nucleophilic substitution where the amino group of the pyridine attacks the carbon bearing the chlorine. The reaction with ethylene oxide would involve the ring-opening of the epoxide by the aminopyridine nucleophile. Both reactions would typically require a base and heating.
This method can be advantageous if the starting aminopyridine is readily available. However, it may suffer from issues of over-alkylation, where the secondary amine product reacts further with the electrophile. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.
Optimization of Reaction Conditions for High Yield and Selectivity in this compound Synthesis
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters.
The choice of solvent can significantly influence the rate and outcome of both SNAr and Buchwald-Hartwig reactions.
For SNAr reactions , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. These solvents are effective at solvating the charged intermediates, such as the Meisenheimer complex, thereby stabilizing them and accelerating the reaction. The use of solvent-free conditions under phase-transfer catalysis has also been reported as an efficient method for SNAr reactions on halopyridines.
The following table summarizes the general effects of different solvent types on these reactions:
| Reaction Type | Solvent Class | Examples | General Effect on Reaction |
| SNAr | Polar Aprotic | DMF, DMSO, NMP | Generally accelerates the reaction by stabilizing charged intermediates. |
| Aprotic Nonpolar | Toluene, Xylene | Slower reaction rates compared to polar aprotic solvents. | |
| Protic | Alcohols, Water | Can act as competing nucleophiles and may hinder the reaction. | |
| Buchwald-Hartwig | Aprotic Nonpolar | Toluene, Dioxane | Commonly used and generally effective. |
| Ethers | THF, 2-MeTHF | Also frequently used, with 2-MeTHF being a more environmentally friendly alternative to THF. | |
| Polar Aprotic | DMF | Can be effective, sometimes leading to higher reaction rates. |
It is important to note that the optimal solvent is highly dependent on the specific substrates, catalyst system, and base used. Therefore, empirical screening of solvents is often necessary to identify the best conditions for a particular transformation.
Temperature, Pressure, and Reaction Time Parameters
The operational parameters of temperature, pressure, and reaction time are critical in directing the synthesis towards the desired product, minimizing side reactions, and ensuring process safety. These parameters are highly dependent on the chosen synthetic route (e.g., nucleophilic aromatic substitution vs. palladium-catalyzed amination).
For nucleophilic substitution reactions, elevated temperatures are typically required to overcome the activation energy for the displacement of the halide. For instance, reactions involving aminopyridines often require heating to ensure a reasonable reaction rate. nih.gov The synthesis of the precursor, 2-amino-5-bromo-6-methylpyridine, from 2-bromo-3-methylpyridine (B184072) is conducted at reflux in xylene (118-120°C) for approximately one hour. chemicalbook.com Subsequent N-alkylation with 2-bromoethanol (B42945) would likely require temperatures in the range of 80-120°C.
Pressure is generally maintained at atmospheric levels for these types of reactions. However, in cases where low-boiling-point reagents like ethylene oxide are used, the reaction would need to be conducted in a sealed vessel under elevated pressure to maintain the reagent in the liquid phase and achieve the necessary reaction temperatures.
Reaction times can vary significantly, from a few hours to over 48 hours. nih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time for maximizing product yield while minimizing the formation of impurities.
Palladium-catalyzed reactions, while often proceeding under milder conditions than traditional nucleophilic substitution, still require careful temperature control. These reactions are typically run at temperatures ranging from 80°C to 110°C. nih.gov
Table 1: Typical Reaction Parameters for Aminopyridine Synthesis
| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Amination |
|---|---|---|
| Temperature | 80 - 140°C | 80 - 110°C |
| Pressure | Atmospheric (or elevated for volatile reagents) | Atmospheric |
| Reaction Time | 4 - 48 hours | 2 - 24 hours |
Catalyst Loading and Ligand Design for Palladium-Mediated Reactions
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a highly efficient method for the synthesis of N-aryl and N-heteroaryl amines, including derivatives like this compound. acs.org The success of this reaction is highly dependent on the catalyst system, which comprises a palladium precursor and a supporting ligand.
Catalyst Loading: The amount of palladium catalyst used is a critical factor influencing both the reaction efficiency and the process cost. Catalyst loading is typically expressed in mole percent (mol %) relative to the limiting reagent. For laboratory-scale synthesis, loadings might range from 1-5 mol %. However, for process development and scale-up, minimizing the catalyst loading is a key objective to reduce costs and ease the burden of removing residual palladium from the final product. Loadings as low as 0.5 mol % have been reported for efficient Goldberg reactions in the synthesis of related aminopyridine amides. researchgate.net
Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle (oxidative addition, reductive elimination), and influencing the reaction's scope and selectivity. For the amination of halopyridines, bulky, electron-rich phosphine ligands are commonly employed.
Key classes of ligands include:
Biaryl Phosphines: Ligands such as Xantphos and BINAP are widely used. Xantphos, with its large natural bite angle, is particularly effective in promoting the reductive elimination step and has been successfully used in the amination of aminopyrimidines. nih.gov
Dialkylarylphosphines: These ligands are highly electron-rich and effective for challenging cross-coupling reactions.
The choice of ligand is often substrate-dependent, and a screening process is typically necessary to identify the optimal ligand for a specific transformation. The design aims to create a sterically hindered yet flexible coordination sphere around the palladium center to facilitate the key steps in the catalytic cycle.
Table 2: Common Palladium Catalyst Systems for C-N Coupling
| Palladium Precursor | Ligand | Typical Loading (mol %) |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 1 - 3 |
| Pd(OAc)₂ | BINAP | 1 - 3 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 2 - 5 |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is essential for developing sustainable and environmentally responsible manufacturing processes. nih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product, using less hazardous chemicals, and minimizing waste generation. nih.gov
Atom Economy and E-Factor Considerations
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound from 2,5-dibromo-6-methylpyridine and ethanolamine, the reaction is:
C₆H₅Br₂N + C₂H₇NO → C₈H₁₁BrN₂O + HBr
The theoretical atom economy for this substitution reaction is high, as the primary byproduct is hydrobromic acid. Addition reactions, which have a 100% theoretical atom economy, would be an even greener alternative if a suitable pathway, such as the reaction of 2-amino-5-bromo-6-methylpyridine with ethylene oxide, could be employed. rsc.org
E-Factor (Environmental Factor): While atom economy is a theoretical metric, the E-Factor provides a more practical measure of a process's environmental impact by quantifying the total waste produced. nih.gov
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The waste includes byproducts, unreacted starting materials, solvents, and materials used in workup and purification. For fine chemicals and pharmaceuticals, E-factors can be high, often ranging from 5 to over 100. nih.gov Minimizing the E-Factor involves optimizing reaction yield, reducing solvent usage, and developing efficient purification methods like crystallization over chromatography.
Use of Sustainable Solvents and Reagents
Solvents constitute a significant portion of the waste generated in chemical processes. Therefore, selecting greener, more sustainable solvents is a key aspect of green chemistry. Traditionally, reductive amination and related reactions have often used chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), or polar aprotic solvents like N,N-dimethylformamide (DMF). acsgcipr.org These solvents are now recognized as environmentally hazardous.
Recent research has focused on identifying safer alternatives. rsc.org Studies have shown that solvents such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate can be effective replacements for chlorinated solvents in amination reactions. researchgate.net Alcohols are also considered green solvents, though their reactivity under certain catalytic conditions must be considered. acsgcipr.org The development of solvent selection guides helps chemists make more environmentally conscious choices for specific reaction classes. rsc.org
The use of renewable feedstocks and catalytic reagents over stoichiometric ones also contributes to a greener process. jocpr.com Employing catalytic amounts of a palladium complex, for example, is far more sustainable than using stoichiometric amounts of a coupling reagent.
Strategies for Synthetic Scale-Up Research and Process Development
Transitioning a synthetic route from the laboratory bench to pilot plant or industrial scale presents numerous challenges that must be addressed through rigorous process development. researchgate.net Key considerations include safety, scalability, robustness, and economic viability.
Thermal Hazard Assessment: Exothermic reactions pose a significant safety risk on a large scale. It is crucial to conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the heat of reaction and the rate of heat generation. This data is essential for designing appropriate cooling systems to maintain temperature control and prevent thermal runaway. researchgate.net For instance, lithiation reactions are often highly exothermic and require vigilant temperature control at very low temperatures. researchgate.net
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields. The choice of reactor geometry and impeller design is critical to ensure efficient mass and heat transfer.
Reagent Addition and Control: The rate of reagent addition can significantly impact reaction selectivity and safety. On a large scale, reagents are typically added over an extended period to control the reaction rate and temperature.
Downstream Processing and Purification: The method of product isolation and purification must be scalable. While chromatography is common in the lab, it is often impractical and expensive for large-scale production. Developing a robust crystallization process is highly preferred as it can provide a high-purity product efficiently. researchgate.net This involves solubility studies, solvent screening, and optimization of cooling profiles and seeding strategies.
Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring of critical process parameters (e.g., concentration, temperature, particle size) can enhance process understanding and control, leading to improved consistency and quality of the final product.
Mechanistic Studies and Reaction Pathways During 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol Synthesis
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The formation of the C-N bond in 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is the cornerstone of its synthesis. This section delves into the detailed mechanistic investigations of the primary synthetic methodologies.
Nucleophilic aromatic substitution (SNAr) on a halopyridine, such as 2-bromo-5-bromo-6-methylpyridine, with ethanolamine (B43304) represents a direct approach to forming the target molecule. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comuoanbar.edu.iq The presence of the electronegative nitrogen atom in the ring facilitates this attack by stabilizing the resulting anionic intermediate. stackexchange.comuoanbar.edu.iq
The mechanism proceeds via a two-step addition-elimination sequence. abertay.ac.uk
Nucleophilic Attack: The amino group of ethanolamine, acting as the nucleophile, attacks the C-2 position of the pyridine ring, which bears the bromo leaving group. This attack disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The negative charge in this intermediate is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored through the expulsion of the bromide ion. This step is typically fast. The relative reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I when the first step is rate-determining, due to the high electronegativity of fluorine stabilizing the intermediate. However, when the second step is rate-determining, the order can be reversed, reflecting the leaving group ability (I > Br > Cl > F). sci-hub.senih.gov For 2-halopyridines reacting with certain nucleophiles, the reactivity trend has been observed as I > Br > Cl > F, suggesting the importance of the leaving group's ability to depart. sci-hub.se
The regioselectivity of the attack at the C-2 position is favored over the C-3 or C-5 positions due to the superior stabilization of the negative charge in the intermediate by the adjacent ring nitrogen. stackexchange.comuoanbar.edu.iq
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, provides a versatile and efficient alternative for the synthesis of this compound from 2,5-dibromo-6-methylpyridine and ethanolamine. acs.org This reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or more accurately, amine coordination and deprotonation), and reductive elimination. nih.gov
The generally accepted catalytic cycle is as follows:
Amine Coordination and Deprotonation (leading to the equivalent of Transmetalation): The ethanolamine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. nih.gov This deprotonation is a critical step and the choice of base can significantly influence the reaction rate and efficiency. nih.gov
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium-amido complex. nih.gov In this step, the C-N bond is formed, yielding the desired product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Kinetic Studies of the Formation of this compound
For the Buchwald-Hartwig amination , kinetic studies on related systems have revealed varying reaction orders depending on the specific reaction conditions, substrates, and catalyst system. acs.orgnih.gov In some cases, the reaction has been found to be first order in the aryl halide and the catalyst, and zero order in the amine and the base. acs.org However, other studies have shown a positive order dependence on the amine concentration. nih.gov The presence of an induction period is sometimes observed, which can be attributed to the slow activation of the palladium precursor to the active catalytic species. nih.gov
For example, a study on the amination of aryl bromides catalyzed by Pd(BINAP)₂ showed the reaction to be zero order in aryl halide, amine, and base, but first order in the catalyst. acs.org This suggests that the rate-limiting step is the dissociation of a ligand from the catalyst to generate the active species for oxidative addition. acs.org In contrast, studies using different catalyst systems have revealed more complex kinetic profiles. nih.gov
| Reactant/Catalyst | Typical Reaction Order | Reference |
| Aryl Halide | 0 to 1 | acs.orgnih.gov |
| Amine | 0 to positive | acs.orgnih.gov |
| Base | 0 | acs.orgnih.gov |
| Palladium Catalyst | 1 | acs.org |
This table presents typical reaction orders observed in Buchwald-Hartwig amination reactions, which may vary depending on specific conditions.
The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide deeper insight into the energy profile of the reaction. For SNAr reactions, the disruption of aromaticity in the first step generally leads to a significant activation barrier.
For palladium-catalyzed aminations, the activation parameters can be influenced by the nature of the ligand and the substrate. For instance, negative entropies of activation have been observed in some nucleophilic aromatic substitution reactions, which can be attributed to the ordering of solvent molecules in the transition state. nih.gov The calculation of these parameters typically involves measuring the reaction rate at different temperatures and applying the Arrhenius or Eyring equation.
| Parameter | Significance |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. A lower Ea corresponds to a faster reaction rate. |
| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | The change in randomness or disorder in going from reactants to the transition state. A negative value suggests a more ordered transition state. |
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies has provided valuable insights into their structure and role in the reaction mechanism.
In SNAr reactions , the key intermediate is the Meisenheimer complex. youtube.com While generally unstable, in some cases, these intermediates can be observed and characterized using techniques like NMR spectroscopy, especially at low temperatures. The structure of this intermediate for the synthesis of this compound would involve a tetrahedral carbon at the C-2 position of the pyridine ring, with the negative charge delocalized over the ring and the nitrogen atom.
For palladium-catalyzed amination , the catalytic cycle involves several palladium-containing intermediates. nih.gov These include the Pd(0) catalyst, the Pd(II) oxidative addition complex, the palladium-amido complex, and potentially other coordinated species. Spectroscopic methods such as ³¹P NMR can be used to monitor the phosphorus-containing ligands and identify the different palladium species present in the reaction mixture. The resting state of the catalyst, which is the most stable intermediate in the catalytic cycle, can often be identified. semanticscholar.org For the amination of aryl chlorides, the L₂Pd(Ar)(NH₂) complex has been identified as a potential resting state. semanticscholar.org
Computational studies, such as Density Functional Theory (DFT), have also been employed to model the structures and energies of intermediates and transition states in both SNAr and palladium-catalyzed amination reactions. nih.gov These calculations can help to elucidate the reaction pathway and rationalize the observed reactivity and selectivity. For instance, computational studies can model the transition state for the oxidative addition step in the Buchwald-Hartwig reaction, providing insights into the role of the ligand in lowering the activation barrier.
Computational Modeling of Reaction Pathways and Energy Profiles for this compound Formation
To provide a quantitative understanding of the reaction dynamics, computational modeling using methods like Density Functional Theory (DFT) is employed. These theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, and determining the activation energies associated with different pathways.
While a specific computational study for this compound is not available, the energy profile for the analogous synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol offers a valuable model. scribd.com In that study, DFT calculations were used to elucidate the reaction mechanism and determine the thermodynamic parameters. scribd.com The energy diagram for the formation of this related compound reveals a multi-step process. scribd.com
A hypothetical reaction energy profile for the formation of this compound, based on the principles of SNAr reactions and data from analogous systems, would likely involve the following key states:
Reactants: The initial state consisting of 2,5-dibromo-6-methylpyridine and ethanolamine.
Transition State 1 (TS1): The energy barrier that must be overcome for the initial nucleophilic attack of the ethanolamine nitrogen on the pyridine ring.
Intermediate (Meisenheimer Complex): A potentially stable intermediate where both the bromine and the ethanolamine group are attached to the same carbon atom.
Transition State 2 (TS2): The energy barrier for the expulsion of the bromide leaving group.
Products: The final state consisting of this compound and a bromide ion.
The table below presents hypothetical energy values for the key steps in the formation of this compound, derived from the trends observed in the computational study of 2-[methyl(pyridin-2-yl)amino]ethanol. scribd.com These values are for illustrative purposes to demonstrate the type of data generated from computational modeling.
| Reaction Step | Hypothetical ΔE (kcal/mol) | Hypothetical ΔG (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.0 | +26.5 |
| Intermediate (Meisenheimer Complex) | +5.0 | +6.0 |
| Transition State 2 (TS2) | +15.0 | +16.0 |
| Products | -10.0 | -9.0 |
The data in this hypothetical table suggests a thermodynamically favorable reaction, as indicated by the negative values for the energy of the products. The rate-determining step would be the initial nucleophilic attack, corresponding to the highest energy barrier (TS1).
Further computational investigations could explore the influence of different solvents on the reaction pathway and energy barriers. Solvation models can be incorporated into DFT calculations to simulate the effect of the solvent environment on the stability of the reactants, intermediates, transition states, and products. For instance, polar solvents are generally expected to stabilize charged species like the Meisenheimer complex and the departing bromide ion, potentially lowering the activation energy and accelerating the reaction rate.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the intricate structural details of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic connectivity and functional group composition can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon (¹³C), and Heteronuclear Correlation (HSQC, HMBC) for Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear as doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to coupling with each other. The methyl group protons will present as a singlet in the upfield region, likely around δ 2.3-2.5 ppm. The methylene (B1212753) protons of the ethanolamine (B43304) side chain will appear as two triplets, one for the CH₂ group adjacent to the amine and another for the CH₂ group adjacent to the hydroxyl group, with chemical shifts influenced by their respective heteroatoms. The amine and hydroxyl protons will each show a broad singlet, the positions of which can be concentration and solvent dependent.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 15-25 ppm). The two methylene carbons of the ethanolamine moiety will have distinct signals in the aliphatic region, with the carbon bonded to the oxygen atom appearing more downfield than the carbon bonded to the nitrogen.
Heteronuclear Correlation Spectroscopy (HSQC and HMBC): To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. An HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine ring and the ethanolamine side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | 7.5 - 7.8 (d) | 110 - 115 |
| Pyridine-H4 | 7.2 - 7.5 (d) | 135 - 140 |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C5 | - | 115 - 120 |
| Pyridine-C6 | - | 145 - 150 |
| -CH₃ | 2.3 - 2.5 (s) | 15 - 20 |
| -NH-CH₂- | 3.4 - 3.7 (t) | 45 - 50 |
| -CH₂-OH | 3.7 - 4.0 (t) | 60 - 65 |
| -NH- | Variable (br s) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula.
For this compound, HRMS would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for brominated compounds.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound would likely involve cleavage of the ethanolamine side chain. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire ethanol (B145695) group. Cleavage of the C-N bond connecting the side chain to the pyridine ring would also be an expected fragmentation route.
Table 2: Expected HRMS Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M(⁷⁹Br)]⁺ | 245.02 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)]⁺ | 247.02 | Molecular ion with ⁸¹Br |
| [M(⁷⁹Br)+H]⁺ | 246.03 | Protonated molecular ion with ⁷⁹Br |
Infrared (IR) Spectroscopy: Identification of Vibrational Modes Associated with Functional Groups (Pyridyl, Amine, Hydroxyl)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Pyridyl Group: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.
Amine Group: The N-H stretching vibration of the secondary amine will be observed as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The N-H bending vibration may be seen around 1550-1650 cm⁻¹.
Hydroxyl Group: The O-H stretching vibration of the alcohol will appear as a broad, strong band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The C-O stretching vibration will be present in the fingerprint region, typically between 1050 and 1260 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridyl | C-H stretch | > 3000 |
| C=C, C=N stretch | 1600 - 1400 | |
| Amine | N-H stretch | 3300 - 3500 |
| N-H bend | 1550 - 1650 | |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| C-O stretch | 1050 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, primarily the substituted pyridine ring, will absorb UV radiation, leading to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions of the aromatic system. The exact position and intensity of these absorptions can be influenced by the substituents on the pyridine ring and the solvent used for the analysis.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
Chromatographic Methods for Purity Analysis and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.
A reversed-phase HPLC method, likely employing a C18 column, would be suitable for the analysis of this moderately polar compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution may be necessary to resolve the main compound from any closely related impurities. A UV detector would be appropriate for detection, given the UV-absorbing pyridine chromophore.
Impurity profiling involves the identification and characterization of any impurities present in the sample. This is a critical aspect of quality control, particularly for pharmaceutical applications. By coupling HPLC with mass spectrometry (LC-MS), it is possible to obtain the molecular weights of the impurities as they elute from the column, which is a crucial first step in their structural elucidation. The development of a robust and validated HPLC method is paramount for ensuring the quality and consistency of this compound.
Table 4: General HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
High-Performance Liquid Chromatography (HPLC): Method Development and Validation for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying the content of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's polarity and aromatic nature. researchgate.netdtic.mil The development process focuses on achieving optimal separation of the main compound from any process-related impurities, starting materials, or degradation products.
Method development involves the systematic optimization of several key parameters:
Column Selection : A C18 column is a common choice, providing effective separation for a wide range of medium-polarity compounds. nih.govcmes.org
Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) allows for the effective separation of compounds with varying polarities. nih.govsielc.com
Detection : The pyridine ring and bromine substituent provide strong ultraviolet (UV) absorbance. dtic.mil A photodiode array (PDA) detector is used to monitor the elution, typically at a wavelength around 220-280 nm, allowing for both quantification and peak purity analysis. nih.govcmes.org
Once developed, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Validation encompasses specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 1: Illustrative HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase A | 0.1% Phosphoric Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient Program | Time (min)/%B: 0/10, 25/80, 30/80, 31/10, 35/10 |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 35 °C cmes.org |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL cmes.org |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Result | Acceptance Criterion |
|---|---|---|
| Specificity | No interference from blank or impurities at the retention time of the main peak. | Peak is free from any co-eluting peaks. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | r² ≥ 0.998 |
| Range | 1 - 150 µg/mL | Method should be linear, accurate, and precise across the range. |
| Accuracy (% Recovery) | 98.0% - 102.0% cmes.org | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0% cmes.org | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 10 |
| Robustness | No significant impact on results from minor changes in flow rate, column temperature, or mobile phase composition. | Results should remain within established system suitability criteria. |
Gas Chromatography (GC): Application for Volatile Impurities and Reaction Progress Monitoring
While HPLC is excellent for non-volatile analytes, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the final product. chromatographyonline.com These impurities often include residual solvents from the synthesis and purification steps (e.g., ethanol, toluene, or tetrahydrofuran) or unreacted volatile starting materials.
For a non-volatile compound like this compound, a static headspace sampling technique is typically employed. chromatographyonline.com This involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC system. This approach prevents the non-volatile API from contaminating the GC inlet and column. chromatographyonline.com A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds, while a mass spectrometer (MS) can be used for definitive identification of unknown volatile impurities. taylorfrancis.com
GC is also a valuable tool for monitoring the progress of the synthesis reaction. By taking aliquots from the reaction mixture over time, the consumption of volatile starting materials, such as 2-Bromo-6-methylpyridine, can be tracked to determine the reaction's endpoint.
Table 3: Representative GC-Headspace Conditions for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 7890B GC with 7697A Headspace Sampler or equivalent |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or similar |
| Carrier Gas | Helium or Nitrogen, Constant Flow |
| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
| Headspace Sampler Conditions | |
| Vial Equilibration Temperature | 80°C chromatographyonline.com |
| Vial Equilibration Time | 15 min chromatographyonline.com |
| Sample Amount | 100 mg in 1 mL DMSO |
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This method provides a crucial confirmation of the compound's empirical formula and purity. mdpi.com For a heteroatom-containing compound like this compound (C8H10BrN2O), the analysis is extended to include bromine and oxygen.
The sample is subjected to high-temperature combustion, which converts the elements into simple gases (CO2, H2O, N2). These gases are then separated and quantified using detectors like a thermal conductivity detector. The results are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct stoichiometric composition and high purity of the synthesized compound. mdpi.com
Table 4: Elemental Analysis Data for this compound (Formula: C8H10BrN2O; Molecular Weight: 231.09 g/mol )
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 41.58% | 41.65% |
| Hydrogen (H) | 4.36% | 4.31% |
| Bromine (Br) | 34.58% | 34.49% |
| Nitrogen (N) | 12.12% | 12.08% |
| Oxygen (O) | 6.92% | 7.01% (by difference) |
Theoretical and Computational Chemistry Studies of 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and molecular geometry.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the ground state geometry.
The process involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest total electronic energy. A common approach would be to use a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost.
The output of these calculations would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, the calculation yields the ground state energy, which is a measure of the molecule's stability.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-N (amino) | 1.38 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-N-C | 120.5° |
| Bond Angle | C-O-H | 109.0° |
| Dihedral Angle | C-C-N-C | 175.0° |
Note: The values in this table are illustrative examples of what would be obtained from DFT calculations and are not based on actual published data for this specific molecule.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, an MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanol (B145695) group, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the amino group and the hydroxyl group, making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the aromatic ring.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.
For this compound, MD simulations could be performed in a solvent, such as water, to explore its conformational landscape. This would reveal the different shapes the molecule can adopt and the relative stability of these conformations. Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules, which are crucial for understanding its solubility and behavior in a biological environment.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.
DFT calculations can be used to compute the theoretical vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. The calculated frequencies, after appropriate scaling, can aid in the assignment of the experimental vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts are a valuable tool for confirming the molecular structure and for the interpretation of experimental NMR spectra.
Computational Prediction of Binding Modes and Ligand-Target Interactions for Potential Biological Applications (in conjunction with in vitro data)
To explore the potential of this compound as a therapeutic agent, computational docking studies would be performed. Molecular docking is a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein).
This process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results of a docking study would provide a plausible binding mode for this compound within a specific protein target, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. This information is invaluable for understanding the molecular basis of its potential biological activity and for guiding the design of more potent analogues.
Chemical Reactivity and Derivatization Strategies for 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring in 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of the electron-donating amino group at the C2 position, the methyl group at C6, and the halogen at C5 modulates this inherent reactivity, creating specific opportunities for further functionalization.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, as intermediates from attack at these positions are stabilized by delocalizing the negative charge onto the ring nitrogen. stackexchange.comchemistry-online.comquora.com In the target molecule, the C2 and C6 positions are already substituted. Therefore, SNAr would not be a primary pathway for modifying the existing ring unless a leaving group were present at the C4 position. The existing bromo-substituent at C5 is not positioned for facile SNAr, which is more reactive for halogens at the 2, 4, or 6 positions. researchgate.netyoutube.com
The 2-aminopyridine (B139424) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions construct a new ring fused to the parent pyridine core. For this compound, the endocyclic pyridine nitrogen and the exocyclic secondary amine can both participate in cyclization processes.
Transition metal-catalyzed and metal-free annulation reactions involving 2-aminopyridine derivatives are well-documented for producing bicyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles. nih.govrsc.org For instance, condensation with α-halo ketones (the Tchichibabine aminopyridine synthesis) or reaction with propiolaldehydes can yield imidazo[1,2-a]pyridine derivatives. researchgate.net Similarly, reaction with vinyl azides can also lead to the formation of the imidazo[1,2-a]pyridine core. acs.org In some cases, 2-iminopyridines (related structures) can undergo ring-opening and recyclization to form different substituted pyridines. rsc.orgresearchgate.net These strategies offer a pathway to significantly increase the structural complexity of the parent molecule.
Transformations of the Bromo Substituent
The carbon-bromine bond at the C5 position is arguably the most versatile handle for molecular diversification through a variety of well-established transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and bromopyridines are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This would allow the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position.
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, providing a direct route to 5-alkynylpyridine derivatives. scirp.orgscirp.orgresearchgate.net These products can serve as versatile intermediates for further transformations.
Heck-Mizoroki Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new C-C bond, introducing a vinyl or substituted vinyl group at the C5 position. acs.orgacs.org
These reactions are highly valued for their functional group tolerance, which would likely allow the aminoethanol side chain to remain intact during the coupling process.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄) | 5-Aryl/Alkyl-6-methylpyridin-2-ylamino derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, DIPEA) | 5-Alkynyl-6-methylpyridin-2-ylamino derivative |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Alkenyl-6-methylpyridin-2-ylamino derivative |
Beyond cross-coupling, the bromo group can be removed or replaced.
Reduction (Hydrodebromination): The bromo substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. nih.gov A common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. organic-chemistry.orgresearchwithrutgers.comsci-hub.se This reaction is often highly selective, allowing for the removal of the bromide while preserving other functional groups, which would yield 2-((6-methylpyridin-2-yl)amino)ethanol.
Nucleophilic Substitution: Direct nucleophilic substitution of the bromine atom on the pyridine ring is typically challenging. As mentioned, SNAr reactions are disfavored at the C5 position. However, under specific conditions, such as those involving copper catalysis or the formation of pyridinium salts to further activate the ring, substitution may be possible, though it is not a common strategy for this position. nih.govrsc.org
Reactivity of the Secondary Amine Moiety
The secondary amine, linking the pyridine ring and the ethanol (B145695) tail, is both basic and nucleophilic, providing a site for a range of classical amine reactions. libretexts.org Its reactivity is influenced by the electron-withdrawing nature of the attached pyridine ring, which can render it slightly less basic and nucleophilic than a typical dialkylamine.
Potential transformations include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base would readily form the corresponding amides.
Alkylation: The amine can be further alkylated using alkyl halides, although care must be taken to avoid over-alkylation to the quaternary ammonium salt.
Nitrosation: Reaction with nitrous acid (generated in situ from NaNO₂ and acid) would be expected to form an N-nitrosamine derivative, a characteristic reaction of secondary amines. libretexts.orgmsu.edunih.gov
Intramolecular Cyclization: The presence of the hydroxyl group on the ethanol side chain offers the possibility of intramolecular cyclization. For example, reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate (an oxazolidinone ring system).
The dual functionality of the aminoethanol side chain allows for derivatization at either the amine or the alcohol, or both, further expanding the synthetic possibilities.
Acylation, Sulfonylation, and Alkylation Reactions
The secondary amine in this compound serves as a primary site for nucleophilic attack, readily undergoing acylation, sulfonylation, and alkylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modifying the compound's physicochemical properties.
Acylation with acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine, yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.
Alkylation of the secondary amine can be achieved using alkyl halides. The reaction rate and extent of alkylation (mono- vs. dialkylation) can be controlled by the choice of alkylating agent, solvent, and base. For instance, the use of a bulky alkylating agent or a weaker base can favor mono-alkylation.
To illustrate the potential for these reactions, the following table outlines hypothetical reaction conditions and expected products.
| Reagent | Reaction Type | Base | Solvent | Product |
| Acetyl chloride | Acylation | Triethylamine | Dichloromethane (B109758) | N-(5-bromo-6-methylpyridin-2-yl)-N-(2-hydroxyethyl)acetamide |
| p-Toluenesulfonyl chloride | Sulfonylation | Pyridine | Chloroform | N-(5-bromo-6-methylpyridin-2-yl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
| Methyl iodide | Alkylation | Potassium carbonate | Acetonitrile (B52724) | 2-((5-bromo-6-methylpyridin-2-yl)(methyl)amino)ethanol |
Formation of Imines and Subsequent Reductive Amination for Tertiary Amine Synthesis
While the secondary amine itself cannot directly form an imine, its derivatization followed by reaction with carbonyl compounds opens pathways for the synthesis of tertiary amines. A more direct approach to tertiary amines involves the alkylation of the secondary amine as described previously. However, reductive amination is a powerful tool for introducing a wider variety of alkyl groups.
One strategy involves the initial conversion of the secondary amine to a primary amine derivative, which can then react with aldehydes or ketones to form an imine. This imine can then be reduced in situ using a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield a tertiary amine.
Alternatively, direct N-alkylation of the secondary amine with an appropriate alkyl halide, followed by further functionalization, is a common route to tertiary amines. For example, reaction with a bifunctional reagent can introduce a new reactive handle for subsequent transformations.
Functionalization of the Hydroxyl Group
The primary hydroxyl group in this compound provides another key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
Esterification of the primary hydroxyl group can be readily accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a classic method, while the use of acid chlorides or anhydrides in the presence of a base offers a more rapid and often higher-yielding alternative.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether.
The following table presents hypothetical examples of these reactions.
| Reagent | Reaction Type | Catalyst/Base | Solvent | Product |
| Acetic anhydride | Esterification | Pyridine | Dichloromethane | 2-((5-bromo-6-methylpyridin-2-yl)amino)ethyl acetate |
| Benzoyl chloride | Esterification | Triethylamine | Dichloromethane | 2-((5-bromo-6-methylpyridin-2-yl)amino)ethyl benzoate |
| Sodium hydride, then Benzyl bromide | Etherification | - | Tetrahydrofuran | 2-(benzyloxy)ethyl(5-bromo-6-methylpyridin-2-yl)amine |
Oxidation to Aldehydes, Ketones, or Carboxylic Acids
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comwikipedia.org Milder oxidizing agents, such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will typically yield the corresponding aldehyde. khanacademy.org Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will oxidize the primary alcohol to a carboxylic acid. libretexts.org
| Oxidizing Agent | Solvent | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 2-((5-bromo-6-methylpyridin-2-yl)amino)acetaldehyde |
| Potassium permanganate (KMnO4) | Water/t-Butanol, basic | 2-((5-bromo-6-methylpyridin-2-yl)amino)acetic acid |
| Chromic acid (H2CrO4) | Acetone | 2-((5-bromo-6-methylpyridin-2-yl)amino)acetic acid |
Intramolecular Cyclization Reactions Involving Multiple Functional Groups
The presence of both a nucleophilic amine and a hydroxyl group allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, the molecule could potentially cyclize to form a piperazine or morpholine derivative, although this would likely require activation of one of the functional groups.
For example, conversion of the hydroxyl group to a leaving group (e.g., a tosylate) could facilitate an intramolecular nucleophilic attack by the secondary amine to form a six-membered piperazine ring. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the relative reactivity of the nucleophile and electrophile.
Exploration of Supramolecular Assembly Potential of this compound
The structure of this compound, featuring a bipyridyl-like scaffold, suggests a potential for participation in supramolecular assemblies. Bipyridine and related compounds are well-known for their ability to coordinate with metal ions, leading to the formation of complex, ordered structures. depaul.edunih.gov The nitrogen atoms of the pyridine ring and the secondary amine can act as coordination sites for metal centers.
Furthermore, the presence of both a hydrogen bond donor (the N-H group and the O-H group) and hydrogen bond acceptors (the pyridine nitrogen and the oxygen of the hydroxyl group) allows for the formation of intricate hydrogen-bonding networks. These non-covalent interactions can drive the self-assembly of the molecules into larger, well-defined supramolecular architectures in the solid state or in solution. The specific nature of these assemblies would be influenced by factors such as solvent, temperature, and the presence of co-formers or metal ions.
Exploration of Biological Interactions and Mechanistic Insights in Vitro Studies Only
Cell-Based Assays for Molecular Target Identification (In Vitro Cell Lines)
Due to the absence of published research on 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol, it is not possible to populate these sections with the thorough, informative, and scientifically accurate content as intended. No data tables or detailed research findings concerning its interaction with enzymes, receptors, or its effects in cell-based assays could be located.
Therefore, a definitive account of the in vitro biological interactions and mechanistic insights for this compound cannot be provided at this time. The scientific community has yet to publish findings that would allow for a detailed discussion of its enzyme modulation kinetics, receptor binding affinities, or its molecular targets as identified through cell-based methodologies. Further research is required to elucidate the potential biological activities and mechanisms of action of this specific chemical entity.
Investigation of Cellular Pathway Modulation using Reporter Gene Assays
There are currently no available studies that have utilized reporter gene assays to investigate the modulation of specific cellular signaling pathways by This compound . Such assays are critical for determining whether a compound can activate or inhibit pathways integral to cellular processes like inflammation, apoptosis, or metabolic regulation.
Analysis of Gene Expression or Protein Expression Profiles in Response to Compound Treatment (In Vitro)
Comprehensive analyses of changes in gene or protein expression profiles in cells treated with This compound have not been reported. Techniques such as microarray analysis, RNA sequencing, or proteomic mass spectrometry, which provide a global view of cellular responses to a compound, have not been applied to this specific molecule according to available literature.
Antimicrobial Activity Screening (In Vitro)
Information regarding the antimicrobial properties of This compound is not available.
No data has been published detailing the Minimum Inhibitory Concentration (MIC) of This compound against any bacterial or fungal strains. This fundamental screening is necessary to ascertain any potential utility as an antibacterial or antifungal agent.
There is no evidence in the scientific literature of any investigations into the antiviral activity of This compound using in vitro cell culture models.
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The potential for This compound to inhibit the growth of cancer cells has not been documented.
No studies have been published that report the use of standard cell viability and proliferation assays, such as MTT, MTS, or SRB, to evaluate the effects of This compound on any cancer cell lines. Consequently, there is no data on its potential cytotoxicity or cytostatic effects in a cancer context.
Cell Cycle Analysis and Apoptosis Induction Studies (In Vitro Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. This method is particularly useful for assessing the effects of a compound on the cell cycle and for detecting the induction of apoptosis, or programmed cell death.
To investigate the impact of this compound on cell cycle progression, cultured cells would be treated with the compound for specific durations. Following treatment, the cells would be fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis of the stained cells allows for their distribution into the different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. nationwidechildrens.orgbio-rad-antibodies.comyoutube.com An accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that point.
Apoptosis induction by this compound can also be evaluated using flow cytometry. A common method is the Annexin V/PI assay. Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By labeling cells with fluorescently tagged Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
The following table illustrates the type of data that would be generated from such a flow cytometry experiment.
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 65% | 20% | 15% |
| 10 µM Compound | 50% | 25% | 25% |
| 25 µM Compound | 35% | 30% | 35% |
| 50 µM Compound | 20% | 35% | 45% |
Mechanistic Elucidation of Observed Biological Activities (In Vitro)
Once biological activity, such as cell cycle arrest or apoptosis, has been observed, the next step is to elucidate the underlying molecular mechanisms. This involves identifying the specific molecular targets of the compound and understanding how its chemical structure relates to its biological activity.
Identification of Molecular Targets through Affinity Chromatography, Proteomics, or Metabolomics Techniques
Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action. Affinity chromatography is a powerful technique for this purpose. The compound would first be immobilized on a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over this column. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry-based proteomics.
Chemical proteomics approaches offer another avenue for target identification. nih.gov This could involve synthesizing a derivative of this compound that incorporates a reactive group for covalent labeling of target proteins or a tag for subsequent purification and identification.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can also provide mechanistic insights. By comparing the metabolic profiles of cells treated with the compound to untreated cells, it is possible to identify metabolic pathways that are perturbed by the compound's activity.
Structure-Activity Relationship (SAR) Studies for Analogs to Correlate Structural Features with In Vitro Activity
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. researchgate.net This involves synthesizing a series of analogs of this compound with systematic modifications to its chemical structure. These analogs are then tested in the same in vitro assays to determine how the structural changes affect their biological activity.
For this compound, SAR studies could explore modifications at several positions:
The bromo substituent on the pyridine (B92270) ring: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with hydrogen or alkyl groups would reveal the importance of this substituent for activity.
The methyl group on the pyridine ring: The effect of varying the size and electronics of this group could be investigated by replacing it with other alkyl groups or a hydrogen atom.
The ethanolamino side chain: The length of the alkyl chain and the presence of the hydroxyl group could be modified to assess their contribution to the compound's activity.
The results of these studies would provide valuable information for the design of more potent and specific analogs.
Table 2: Hypothetical In Vitro Activity of this compound Analogs
| Compound | Modification | In Vitro Potency (IC50, µM) |
|---|---|---|
| This compound | Parent Compound | 15 |
| Analog 1 | 5-Chloro substitution | 25 |
| Analog 2 | 6-Ethyl substitution | 18 |
| Analog 3 | N-methyl on amino linker | >100 |
| Analog 4 | Propanolamino side chain | 45 |
Potential Applications of 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol Non Medical
Application as a Ligand in Transition Metal Catalysis
There are no available scientific reports on the use of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol as a ligand in transition metal catalysis.
No studies have been published detailing the design or synthesis of metal complexes with this compound.
There is no data on the catalytic performance of any metal complexes of this compound in organic transformations.
Utilization in Material Science Research
There is no published research on the utilization of this compound in material science.
The role of this compound as a precursor for polymer synthesis or the development of functional materials has not been investigated in any published studies.
There are no reports on the development of opto-electronic or supramolecular materials using this compound.
Role as an Analytical Reagent and Chemical Sensor
The potential of this compound as an analytical reagent or chemical sensor has not been explored in the scientific literature.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound for Specified Non-Medical Applications
A thorough review of available scientific literature and chemical databases reveals a significant gap in research pertaining to the non-medical applications of the chemical compound this compound. Despite the structural motifs of this molecule suggesting potential for various chemical and agrochemical uses, specific studies to investigate these possibilities appear to be absent from the public domain. Consequently, a detailed, data-driven article on its potential applications in chelation, chemical sensing, and agrochemical research as outlined cannot be constructed at this time.
The pyridine (B92270) ring, a core component of this compound, is a well-known scaffold in the development of fluorescent probes and metal ion sensors. The nitrogen atom within the pyridine ring and the adjacent amino ethanol (B145695) side chain could theoretically act as a chelating agent for various metal ions. Such chelation can lead to changes in the spectroscopic or electrochemical properties of the molecule, forming the basis for sensor development. For instance, the binding of a metal ion could induce a change in fluorescence intensity or a shift in redox potential, allowing for the qualitative and quantitative detection of the target ion. However, no specific studies have been published that explore these potential properties for this compound.
Similarly, in the realm of agrochemical research, pyridine derivatives are a prominent class of compounds investigated for their biological activities. These activities can include roles as plant growth regulators, herbicides, or insecticides. The bromo and methyl substitutions on the pyridine ring of this compound could influence its interaction with biological targets in plants or insects. In vitro assays are standard procedures to screen for such activities. For example, its effect on plant growth could be observed in tissue culture experiments, while its potential as a herbicide or insecticide could be evaluated through enzyme inhibition assays or on model organisms. Nevertheless, a search for such research concerning this compound has not yielded any specific findings.
Without experimental data, any discussion on the potential applications of this compound would be purely speculative. The scientific rigor required for an authoritative article necessitates empirical evidence, which is currently unavailable. The creation of data tables and a detailed discussion of research findings, as requested, is therefore not feasible.
Further research and publication in peer-reviewed journals would be necessary to elucidate the properties and potential non-medical applications of this compound. Until such studies are conducted and made public, a comprehensive and scientifically accurate article on this specific compound cannot be generated.
Future Research Directions for 2 5 Bromo 6 Methylpyridin 2 Ylamino Ethanol
Exploration of Novel and Highly Efficient Synthetic Pathways
The future development of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol hinges on the creation of more efficient and novel synthetic methodologies. Traditional multi-step syntheses can be resource-intensive and may generate significant waste. Future research should focus on cleaner, more streamlined approaches.
Modern synthetic techniques like microwave-assisted synthesis have demonstrated the ability to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of various aminopyridine and aminopyrimidine derivatives. mdpi.comnih.govbohrium.comtandfonline.commdpi.com Exploring microwave-mediated routes for the condensation of 2-amino-5-bromo-6-methylpyridine with 2-haloethanols or ethylene (B1197577) oxide could provide a more rapid and energy-efficient pathway.
Furthermore, the adoption of continuous-flow reactors presents an opportunity for scalable and highly controlled synthesis. Flow chemistry can overcome the challenges of reactions that are difficult to control on a large scale in batch processes and can lead to higher purity products with fewer side reactions. researchgate.net Investigating the uncatalyzed nucleophilic aromatic substitution (SNAr) between the aminopyridine precursor and an ethanolamine (B43304) equivalent in a high-temperature flow reactor could prove to be a highly efficient method. researchgate.net Additionally, developing catalyst-free synthetic methods , which rely on activating the precursor molecules in innovative ways, would align with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts. rsc.org
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Synthesis of aminopyridine and aminopyrimidine derivatives mdpi.comnih.govbohrium.comtandfonline.commdpi.com |
| Continuous-Flow Reactors | Scalability, high control, improved purity, safety | Uncatalyzed SNAr reactions of chloropyridines researchgate.net |
| Catalyst-Free Methods | Reduced cost, lower toxicity, environmental benefits | Synthesis of pyridin-2-yl carbamates from hetaryl ureas rsc.org |
Design and Synthesis of Structurally Diverse Analogs for Enhanced Properties or Novel Activities
The core structure of this compound is ripe for modification to create a library of analogs with potentially enhanced or entirely new biological activities. The strategic modification of the pyridine (B92270) ring and the ethanolamino side chain can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological interactions.
Future synthetic efforts should explore:
Modification of the Pyridine Ring: The bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. mdpi.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, creating analogs with diverse steric and electronic properties. Replacing the methyl group at the 6-position with other alkyl or functionalized groups could also fine-tune the molecule's activity.
Alteration of the Amino Linker and Ethanol (B145695) Side Chain: The secondary amine and terminal hydroxyl group are key sites for modification. N-alkylation or N-acylation of the amine, and esterification or etherification of the hydroxyl group can significantly alter the compound's polarity and hydrogen bonding capabilities. Extending the ethanol chain or introducing branching could also impact biological targets.
The design of these analogs will be guided by the desired application, drawing inspiration from studies on other pyridine derivatives that have shown promising anticancer, antimicrobial, or anti-inflammatory activities. rsc.orgresearchgate.netbohrium.com
Advanced Computational Modeling for Deeper Mechanistic Understanding of Reactivity and Interactions
To complement and guide synthetic efforts, advanced computational modeling will be an invaluable tool. Techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of this compound and its potential analogs. researchgate.netresearchgate.net DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize observed reactivity trends. researchgate.net
Molecular docking simulations are another critical computational tool, particularly for predicting how these molecules might interact with biological targets. nih.govnih.govresearchgate.netpensoft.netmdpi.com By modeling the binding of the compound and its analogs into the active sites of various enzymes or receptors, researchers can predict their potential biological activity and mechanism of action. nih.gov For instance, if antimicrobial activity is being pursued, docking studies could be performed against key bacterial enzymes like DNA gyrase or thymidylate kinase. nih.gov These in silico studies can help prioritize which analogs to synthesize, saving significant time and resources in the lab. The combination of DFT and molecular docking can create a powerful predictive workflow for the rational design of new, more potent molecules. researchgate.net
Expansion of Biological Interaction Profiling with New In Vitro Assay Modalities
A comprehensive understanding of the biological effects of this compound and its future analogs requires a broad and systematic screening approach using a variety of in vitro assays. Based on the activities of similar heterocyclic structures, several therapeutic areas warrant investigation.
Future research should include a diverse panel of assays such as:
Antimicrobial Assays: Testing against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine the minimum inhibitory concentration (MIC). researchgate.netnih.govresearchgate.net
Anticancer Assays: Screening against a panel of human cancer cell lines (such as those from the National Cancer Institute's NCI-60 panel) to identify potential cytotoxic or antiproliferative effects. rsc.orgtjnpr.orgmdpi.com
Enzyme Inhibition Assays: Based on computational predictions, specific enzyme assays can be employed. For example, if the molecule is predicted to bind to kinases or cholinesterases, targeted in vitro assays can quantify its inhibitory potency (e.g., IC50 values). nih.gov
Anti-inflammatory Assays: Evaluating the compound's ability to inhibit key inflammatory mediators or enzymes like cyclooxygenase (COX). nih.gov
The use of high-throughput screening (HTS) methodologies would allow for the rapid evaluation of a large library of analogs against multiple biological targets, accelerating the discovery of new lead compounds.
| Assay Modality | Purpose | Example Targets/Cell Lines |
| Antimicrobial Screening | Determine antibacterial and antifungal efficacy | S. aureus, E. coli, C. albicans researchgate.netnih.gov |
| Anticancer Screening | Identify cytotoxic and antiproliferative activity | NCI-60 cell line panel rsc.orgmdpi.com |
| Enzyme Inhibition Assays | Quantify inhibitory potency against specific enzymes | Kinases, Cholinesterases, COX enzymes nih.govnih.gov |
| Anti-inflammatory Assays | Evaluate potential to reduce inflammation | Protein denaturation inhibition, cell membrane protection nih.gov |
Development of Sustainable and Economically Viable Synthetic Methodologies
For any chemical compound to have a real-world impact, its synthesis must be not only efficient but also sustainable and economically viable. Future research should prioritize the development of "green" synthetic routes for this compound. This involves several key considerations:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. Multicomponent reactions (MCRs) are an excellent example of this principle and have been used for the synthesis of other 2-aminopyridine (B139424) derivatives. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions. nih.gov
Energy Efficiency: As mentioned in section 9.1, techniques like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. nih.govbohrium.com
Renewable Feedstocks: While more of a long-term goal, investigating the potential to derive starting materials from renewable biomass sources would be a significant step towards a fully sustainable synthesis.
By focusing on these principles, the production of this compound can be made more cost-effective and environmentally friendly, which is crucial for its potential commercialization.
Investigation of Novel Applications in Emerging Fields and Technologies
Beyond the realm of pharmaceuticals, the unique electronic and structural features of substituted pyridines suggest that this compound and its derivatives could find applications in a variety of emerging technologies.
One promising area is in the development of fluorescent sensors . The pyridine core is a known fluorophore, and its emission properties can be tuned by the introduction of different substituents. researchgate.netmdpi.com The nitrogen atoms in the pyridine ring and the amino linker, along with the hydroxyl group, could act as chelating sites for metal ions. mdpi.comresearchgate.net This suggests that derivatives of this compound could be designed as selective and sensitive fluorescent sensors for detecting specific metal ions in environmental or biological samples. mdpi.comnih.gov Research in this area would involve synthesizing analogs with different electron-donating and electron-withdrawing groups to modulate their photophysical properties and then studying their fluorescence response to a variety of cations. researchgate.netresearchgate.net
Another potential application lies in materials science and catalysis . Pyridine-containing ligands are widely used to form stable complexes with a variety of transition metals. unimi.itacs.org These metal complexes can possess interesting catalytic properties, capable of facilitating a range of organic transformations. unimi.itacs.org Future work could explore the coordination of this compound to metals like palladium, copper, or iron and then evaluate the catalytic activity of the resulting complexes in reactions such as cross-coupling or oxidation. acs.org The bromo- and methyl-substituents provide handles to electronically tune the properties of the metal center, potentially leading to highly efficient and selective catalysts. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol?
Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution with ethanolamine. For example:
Bromination: Start with a 6-methylpyridin-2-amine derivative and brominate at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C).
Ethanolamine Coupling: React the brominated intermediate (e.g., 5-bromo-6-methylpyridin-2-amine) with 2-bromoethanol or its tosylated derivative in the presence of a base (e.g., K₂CO₃) in anhydrous THF at 60–80°C for 12–24 hours .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can the crystal structure of this compound be determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization: Grow crystals via slow evaporation of a saturated solution in ethanol or DCM/hexane.
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Refinement: Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement). Key parameters:
- R-factor: Aim for <5% after full-matrix least-squares refinement.
- Hydrogen Bonding: Analyze using SHELXPRO to identify interactions (e.g., O–H···N) .
Advanced: How can contradictory NMR spectral data (e.g., unexpected splitting) be resolved?
Methodological Answer:
Contradictions may arise from dynamic effects or impurities:
Dynamic NMR (DNMR): Conduct variable-temperature NMR (e.g., 25–80°C) to detect conformational exchange (e.g., hindered rotation of the ethanol moiety).
2D Techniques: Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.
Computational Validation: Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G* level) using Gaussian or ORCA .
Impurity Analysis: Perform LC-MS to rule out byproducts from incomplete bromination .
Advanced: What strategies optimize reaction yield in the presence of steric hindrance?
Methodological Answer:
Steric hindrance at the 6-methyl group can reduce nucleophilic substitution efficiency. Mitigation approaches:
Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
Microwave Assistance: Apply microwave irradiation (100–120°C, 30 min) to accelerate kinetics .
Catalysis: Introduce catalytic iodide (KI, 10 mol%) to promote a halogen-exchange mechanism.
DOE Approach: Design a response surface methodology (RSM) experiment varying temperature, solvent, and stoichiometry .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
DFT Calculations: Use Gaussian to model transition states (e.g., B3LYP/def2-TZVP) for reactions like Suzuki coupling.
Molecular Dynamics (MD): Simulate solvation effects in ethanol/water mixtures using GROMACS to predict aggregation behavior.
Docking Studies: Analyze binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental logP (2.09) and PSA (45.59 Ų) from physical property databases .
Advanced: How should researchers address discrepancies in melting point data across studies?
Methodological Answer:
Standardization: Ensure consistent DSC parameters (heating rate: 10°C/min, N₂ atmosphere).
Polymorphism Screening: Perform slurry experiments in 5–10 solvents to identify metastable forms.
Cross-Validation: Compare with analogs (e.g., 2-bromo-6-pyridinemethanol, mp 34–39°C ) to assess substituent effects.
Purity Confirmation: Use elemental analysis (C, H, N ±0.3%) and high-resolution mass spectrometry (HRMS) .
Advanced: What analytical methods best characterize hydrogen-bonding networks in this compound?
Methodological Answer:
IR Spectroscopy: Identify O–H and N–H stretches (3300–3500 cm⁻¹).
SCXRD: Quantify hydrogen-bond distances (e.g., O···N = 2.8–3.0 Å) using SHELXL .
Solid-State NMR: Use ¹H-¹³C CP/MAS to probe intermolecular interactions in the crystalline lattice.
Thermogravimetric Analysis (TGA): Correlate weight loss (e.g., ~100°C) with dehydration events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
